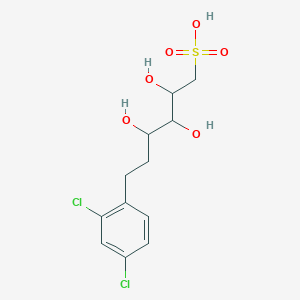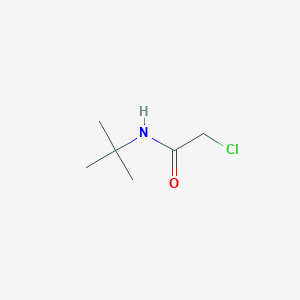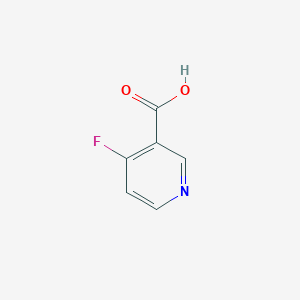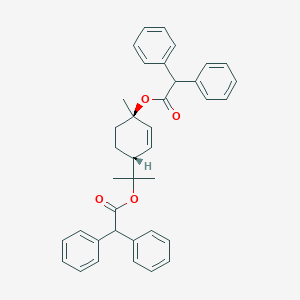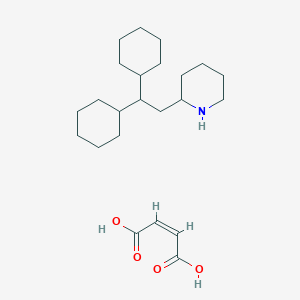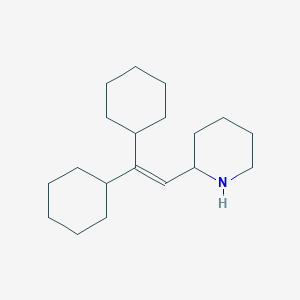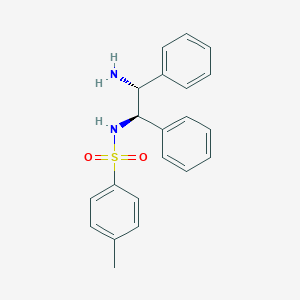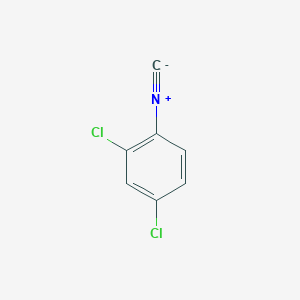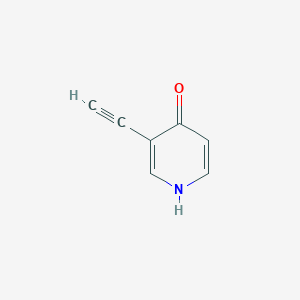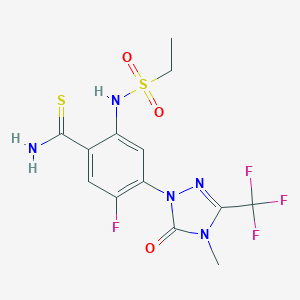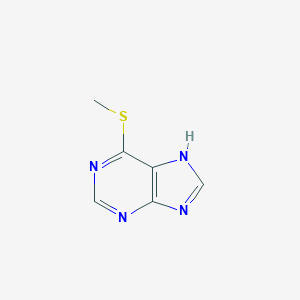
6-甲基巯基嘌呤
描述
6-Methylmercaptopurine (6-MMP) is a metabolite of 6-mercaptopurine (6-MP), a drug commonly used in the treatment of leukemia and inflammatory bowel diseases. It is formed through the methylation of 6-MP, a process that is influenced by the activity of the enzyme thiopurine methyltransferase (TPMT). The presence of 6-MMP has been detected in various biological samples from patients undergoing 6-MP therapy, indicating its role in the drug's metabolism and therapeutic effects .
Synthesis Analysis
The synthesis of 6-MMP can occur through the methylation of 6-MP. This methylation process is genetically controlled by TPMT, which can vary among individuals, affecting the levels of 6-MMP produced during therapy. The synthesis of 6-MMP is also influenced by the presence of other metabolites, such as 6-thioguanine nucleotides (6-TGN) and 6-thioinosinic acid (6-TIA), which can be quantified using high-performance liquid chromatography .
Molecular Structure Analysis
6-MMP has a purine ring structure with a methyl group and a mercapto group attached to it. The molecular structure of 6-MMP allows it to interact with various enzymes and influence the metabolism of 6-MP. The presence of the methyl group is a result of the methylation process and is crucial for the compound's biological activity .
Chemical Reactions Analysis
6-MMP undergoes various chemical reactions in the body, including further methylation and conversion into other metabolites. For instance, 6-MMP can be converted into 6-methylmercaptopurine ribonucleoside (Me-MPR) through the action of adenosine kinase. Me-MPR can then inhibit purine synthesis de novo, leading to cytotoxic effects in cells . Additionally, 6-MMP can be catabolized into 6-methylmercapto-8-hydroxypurine, a compound identified in plasma during high-dose 6-MP infusions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-MMP, such as solubility and stability, are important for its function as a drug metabolite. These properties influence the compound's distribution in the body, its interaction with cellular targets, and its ultimate excretion. The metabolites of 6-MP, including 6-MMP, are primarily excreted in the urine, with 6-MMP being identified as a major urinary metabolite .
Relevant Case Studies
Several studies have investigated the role of 6-MMP in therapy and its potential effects on treatment outcomes. For example, the pharmacogenomics of 6-MP therapy in inflammatory bowel disease have shown that the levels of 6-MMP metabolites correlate with medication-induced toxicity, and TPMT genotyping can help optimize therapeutic response . In leukemia patients, the identification of 6-MMP ribonucleoside 5'-diphosphate and 5'-triphosphate as metabolites of 6-MP suggests their potential contribution to the drug's cytotoxicity . Additionally, the combination of 6-MP with 6-MMP ribonucleoside has been shown to potentiate antitumor effects, indicating the importance of 6-MMP in combination therapies .
科学研究应用
1. Application in Acute Lymphoblastic Leukemia (ALL) Treatment
- Summary of the Application : 6-Methylmercaptopurine is used in the treatment of Acute Lymphoblastic Leukemia (ALL). It is bioanalyzed along with 6-mercaptopurine (6-MP) and 6-thioguanosine-5′-monophosphate (6-TGMP) in dried blood spots (DBS) prepared from a small volume of ALL patients .
- Methods of Application : Analytes on the DBS card were extracted using 90% methanol with 5-fluorouracil (5-FU) as an internal standard. Analytical separation was performed on a Waters Acquity® UPLC BEH AMIDA column of 1.7 μm (2.1 × 100 mm) with a mobile phase mixture of 0.2% formic acid in water and 0.1% formic acid in acetonitrile-methanol, with gradient elution and a flow rate of 0.2 mL/min .
- Results or Outcomes : The method employed here can thus be effectively utilized to support therapeutic drug monitoring .
2. Application in Inflammatory Bowel Disease (IBD) Treatment
- Summary of the Application : 6-Methylmercaptopurine is associated with hepatotoxicity during administration of the conventional thiopurines azathioprine or 6-mercaptopurine in IBD patients .
- Methods of Application : A retrospective single center intercept cohort study was performed of IBD patients using 6-thioguanine between January 2006 and July 2010 after failing conventional thiopurine therapy due to 6-methyl mercaptopurine associated hepatotoxicity .
- Results or Outcomes : Hepatotoxicity does not reoccur during 6-thioguanine treatment in most IBD patients who failed conventional thiopurines due to 6-methyl mercaptopurine associated hepatotoxicity .
3. Application in Thiopurine Metabolism Studies
- Summary of the Application : 6-Methylmercaptopurine riboside (6MMPr) is used in studies on thiopurine metabolism by enzymes such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase .
4. Application in DNA Replication Studies
- Summary of the Application : 6-Methylmercaptopurine riboside (6MMPR) has been used as a phosphoribosyl pyrophosphate amidotransferase inhibitor to study its effects on DNA replication in a retinoblastoma (Rb) phosphorylation-independent manner in human cytomegalovirus (HCMV) .
5. Application in Angiogenesis Studies
- Summary of the Application : 6-Methylmercaptopurine riboside (6MMPR) is used as a purine analog to determine its effects on angiogenesis of endothelial cells induced by fibroblast growth factor 2 (FGF2) in vitro and in vivo .
6. Application in Pharmacokinetics
- Summary of the Application : 6-Methylmercaptopurine riboside (6MMPR) is used as a metabolite of 6-methylmercaptopurine to determine its levels in human plasma by high-performance liquid chromatography (HPLC) method .
7. Application in Pediatric Acute Lymphoblastic Leukemia (ALL) Treatment
- Summary of the Application : 6-Mercaptopurine (6-MP) is widely used to treat pediatric acute lymphoblastic leukemia (ALL). Mini-tablets of 5 mg per tablet were developed for precision individual therapy for children and individuals with poor thiopurine S-methyltransferase (TPMT) or nucleoside diphophate-linked moiety X-type motif 15 (NUDT15) metabolism .
8. Application in Drug Metabolism Studies
- Summary of the Application : 6-Mercaptopurine (6-MP) is the most frequently used chemotherapy agent in the management of acute lymphoblastic leukemia (ALL) and lymphoblastic lymphoma (LL). Skewed drug metabolism can decrease the effectiveness of 6-MP while also resulting in unnecessary toxicities. Each individual’s ability to metabolize 6-MP into the desired therapeutic product, 6-thioguanine nucleotide (6-TGN), is directly opposed by the development of the hepatotoxic byproduct, 6-methyl-mercaptopurine (6-MMPN) .
未来方向
The method employed in the research can be effectively utilized to support therapeutic drug monitoring . The measured value of 6-TGMP as an active metabolite was in the range of 29–429 pmol/8 × 10^8 erythrocytes . This indicates that a treatment dose adjustment is needed for patients with concentrations below the therapeutic range .
属性
IUPAC Name |
6-methylsulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJIQXGRFSPYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901654 | |
| Record name | 6-(methylsulfanyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylmercaptopurine | |
CAS RN |
50-66-8 | |
| Record name | 6-Methylmercaptopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylthiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Methylthio)purine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(methylsulfanyl)-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylthio)purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLMERCAPTOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V404DV25O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



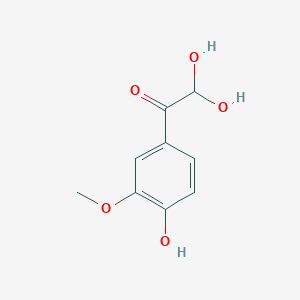
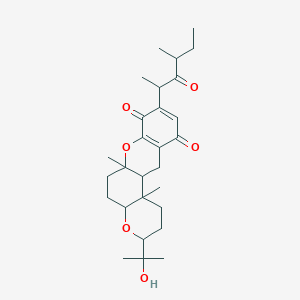
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
